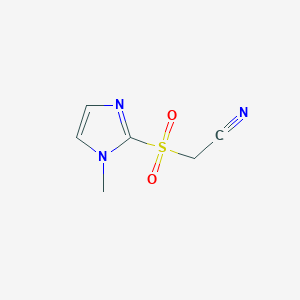
(1-METHYLIMIDAZOL-2-YL)SULFONYLACETONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile is a heterocyclic compound that features an imidazole ring substituted with a sulfonyl group and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile typically involves the reaction of 1-methylimidazole with sulfonyl chloride and acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
化学反応の分析
Types of Reactions
(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
科学的研究の応用
(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
類似化合物との比較
Similar Compounds
1-Methylimidazole-2-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of an acetonitrile group.
1-Methylimidazole: Lacks the sulfonyl and acetonitrile groups, making it less reactive.
2-Methylimidazole: Similar structure but with a methyl group at the 2-position instead of a sulfonyl group.
特性
CAS番号 |
175137-63-0 |
|---|---|
分子式 |
C6H7N3O2S |
分子量 |
185.21 g/mol |
IUPAC名 |
2-(1-methylimidazol-2-yl)sulfonylacetonitrile |
InChI |
InChI=1S/C6H7N3O2S/c1-9-4-3-8-6(9)12(10,11)5-2-7/h3-4H,5H2,1H3 |
InChIキー |
OYILDXVDUGFESJ-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1S(=O)(=O)CC#N |
正規SMILES |
CN1C=CN=C1S(=O)(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















